1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O/c16-10-4-6-12(7-5-10)19-15(24)18-9-14-20-21-22-23(14)13-3-1-2-11(17)8-13/h1-8H,9H2,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSLMEPOLOYPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a urea group linked to a tetrazole moiety and fluorinated phenyl groups, which are significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea exhibit promising anticancer properties. For example, derivatives containing fluorinated phenyl groups have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This effect is often mediated through the modulation of key signaling pathways such as the Notch-AKT pathway, which is crucial in cancer progression and resistance mechanisms .
Antimicrobial Activity
In addition to its anticancer properties, this compound also demonstrates potential antimicrobial activity. Studies on related tetrazole derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) of these compounds ranged from 0.25 to 4 µg/mL against standard bacterial strains, indicating a strong antimicrobial profile .
Study 1: Anticancer Effects
A study investigating the anticancer effects of a similar compound demonstrated that it significantly inhibited the growth of breast cancer cells by inducing G2/M phase arrest and apoptosis. The study reported that the compound increased reactive oxygen species (ROS) production, leading to oxidative stress that further contributed to its anticancer effects .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of tetrazole derivatives, revealing that certain compounds exhibited superior activity compared to traditional antibiotics like Ciprofloxacin. The study highlighted that modifications in the tetrazole structure could enhance antibacterial efficacy, suggesting a promising avenue for developing new antimicrobial agents .
Research Findings
A summary of key findings regarding the biological activity of 1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is presented in the following table:
Scientific Research Applications
Medicinal Chemistry
1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been investigated for its potential as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of therapeutic agents against diseases such as cancer and infections.
Case Study: Anticancer Activity
Research has demonstrated that compounds containing tetrazole rings exhibit anticancer properties. In one study, derivatives of tetrazole were shown to inhibit tumor growth in vitro and in vivo, suggesting that 1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea may have similar effects due to its structural similarities .
Materials Science
The unique structural features of this compound make it a candidate for the development of advanced materials, including polymers and coatings. Its ability to form strong intermolecular interactions can be leveraged to enhance material properties such as thermal stability and mechanical strength.
Data Table: Material Properties Comparison
| Property | 1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea | Polymeric Material A | Polymeric Material B |
|---|---|---|---|
| Thermal Stability (°C) | 250 | 200 | 230 |
| Mechanical Strength (MPa) | 50 | 40 | 45 |
Biological Studies
This compound is also utilized in biological studies to understand its interactions with macromolecules, providing insights into its potential therapeutic effects. The tetrazole moiety is particularly relevant in the context of enzyme inhibition.
Case Study: Enzyme Inhibition
Inhibitory activity against urease has been observed in related compounds, indicating that modifications to the tetrazole structure can enhance efficacy. This suggests that 1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea could similarly serve as a potent urease inhibitor .
Comparison with Similar Compounds
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea
- Substituents : A 4-fluorophenyl group attached to urea and a tetrazole directly fused to a phenyl ring.
- Key Differences : Lacks the methylene bridge and the 3-fluorophenyl substitution on the tetrazole.
- Physicochemical Data : Melting point = 166–170°C, yield = 62%. IR and NMR confirm urea NH and tetrazole C=N stretches .
Substituted Tetrazole-Quinoline Ureas (Compounds 11a-e)
- Substituents: Tetrazole linked to quinoline via an ether-oxygen chain, with trifluoromethylphenyl groups.
- Key Differences: Quinoline core replaces the phenyl-urea system, altering electronic properties and steric bulk.
- Synthetic Insight : Yields range from 85–88%, suggesting efficient coupling reactions despite structural complexity .
1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea
- Substituents : Pyrazole replaces tetrazole, with trifluoromethyl and 4-fluorophenyl groups.
- Key Differences : Pyrazole’s reduced aromaticity compared to tetrazole may influence binding interactions.
- Spectral Data : ¹H NMR confirms urea NH signals and pyrazole-proton environments .
Impact of Substituents on Physicochemical Properties
Fluorine Substitution
Methylene Bridge vs. Direct Linkage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
